2-(Trifluoromethyl)-3-ethoxydodecafluorohexane

Catalog No.
S609115
CAS No.
297730-93-9
M.F
C9H5F15O
M. Wt
414.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)-3-ethoxydodecafluorohexane

CAS Number

297730-93-9

Product Name

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane

IUPAC Name

4-ethoxy-1,1,1,2,2,3,3,4,5,6,6,6-dodecafluoro-5-(trifluoromethyl)hexane

Molecular Formula

C9H5F15O

Molecular Weight

414.11 g/mol

InChI

InChI=1S/C9H5F15O/c1-2-25-6(15,3(10,7(16,17)18)8(19,20)21)4(11,12)5(13,14)9(22,23)24/h2H2,1H3

InChI Key

HHBBIOLEJRWIGU-UHFFFAOYSA-N

SMILES

CCOC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Synonyms

HFE-7500

Canonical SMILES

CCOC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Versatile Solvent:

3-Ethoxyperfluoro(2-methylhexane) (3-EHF) finds extensive use as a solvent in various scientific research applications due to its unique properties. Its completely fluorinated carbon chain grants it exceptional chemical and thermal stability, allowing its use in diverse reaction conditions. Additionally, 3-EHF possesses high liquid density and low viscosity, making it suitable for various separation techniques like chromatography and liquid-liquid extraction [].

Electrochemical Applications:

The combination of its high dielectric constant and electrochemical stability makes 3-EHF a valuable solvent for electrochemical research. It facilitates the study of various electrochemical processes, including battery development, electrodeposition, and fuel cell research [].

Organic Synthesis and Drug Discovery:

3-EHF serves as a valuable reagent in organic synthesis and drug discovery research. Its ability to act as a mild proton donor enables it to participate in various reactions, facilitating the formation of diverse organic compounds and potential drug candidates [].

Protein and Biomolecule Separation:

Due to its unique solvation properties, 3-EHF proves beneficial in separating and purifying proteins and other biomolecules. Its ability to interact with both hydrophilic and hydrophobic moieties allows for efficient separation techniques in protein research and other biological applications [].

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane is a fluorinated organic compound with the molecular formula C9H5F15O. It features a complex structure characterized by a trifluoromethyl group and an ethoxy group attached to a dodecafluorohexane backbone. This compound is notable for its high fluorine content, which imparts unique physical and chemical properties, including increased stability and hydrophobicity. The presence of both the trifluoromethyl and ethoxy groups contributes to its potential applications in various fields, particularly in materials science and pharmaceuticals .

3-EPMH interacts with proteins during a process called "in-gel digestion" in proteomics []. However, the detailed mechanism of this interaction requires further research.

, including:

  • Nucleophilic Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles.
  • Dehydrofluorination: Under certain conditions, the compound may lose fluoride ions, leading to the formation of unsaturated derivatives.
  • Hydrolysis: In the presence of water or aqueous bases, hydrolysis of the ethoxy group can occur, resulting in alcohol formation.

These reactions are significant for modifying the compound's structure for specific applications .

Synthesis of 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane can be achieved through various methods:

  • Fluorination Reactions: Starting from appropriate precursors, fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Alkylation: The introduction of the ethoxy group may involve alkylation reactions using ethyl halides in the presence of suitable bases.
  • Multi-step Synthesis: A combination of functionalization and coupling reactions may be employed to construct the desired molecular framework.

These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity .

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane has potential applications in several areas:

  • Fluorinated Surfactants: Due to its hydrophobic nature, it can be used in formulating surfactants for industrial applications.
  • Pharmaceuticals: Its unique structure may contribute to drug design, particularly in developing compounds with improved bioavailability or targeting capabilities.
  • Material Science: The compound's thermal stability and chemical resistance make it suitable for use in high-performance materials.

These applications leverage the compound's distinctive properties associated with its fluorinated structure .

Several compounds share structural similarities with 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Perfluorooctanoic acidC8HF15O2Known for environmental persistence and bioaccumulation.
Trifluoroacetic acidC2HF3O2Widely used as a reagent in organic synthesis.
1H,1H,2H,2H-perfluorodecanolC10H21F17OUsed as a surfactant with excellent wetting properties.

The uniqueness of 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane lies in its specific combination of trifluoromethyl and ethoxy groups on a dodecafluorohexane backbone, which may impart different physical properties compared to these similar compounds. Its distinctive structure may lead to unique applications not achievable by other fluorinated compounds .

XLogP3

5.7

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

297730-93-9

Wikipedia

3-ethoxyperfluoro(2-methylhexane)

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Computer and electronic product manufacturing
Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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